molecular formula C20H18ClNO4 B12452871 4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B12452871
M. Wt: 371.8 g/mol
InChI Key: PUVUPBCVKRXYLP-UHFFFAOYSA-N
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Description

4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a propoxyphenyl group, a chlorophenyl group, and a methyl-oxazole carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the oxazole carboxylic acid with an alcohol, such as propanol, to form the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It may find applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar structure but with an amide group instead of an ester.

    4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-methanol: Similar structure but with a methanol group instead of an ester.

Uniqueness

The uniqueness of 4-Propoxyphenyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate lies in its specific ester functional group, which can influence its reactivity, solubility, and biological activity compared to its analogs

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

(4-propoxyphenyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C20H18ClNO4/c1-3-12-24-14-8-10-15(11-9-14)25-20(23)18-13(2)26-22-19(18)16-6-4-5-7-17(16)21/h4-11H,3,12H2,1-2H3

InChI Key

PUVUPBCVKRXYLP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

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